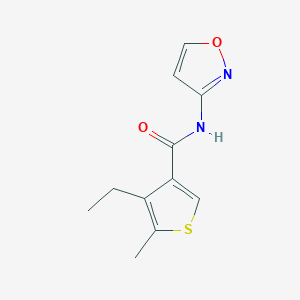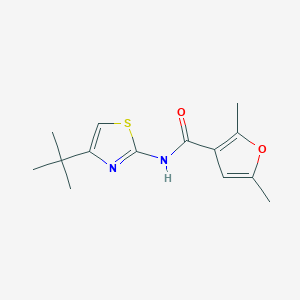![molecular formula C17H22N2O4S3 B4700426 1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4700426.png)
1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine
Descripción general
Descripción
1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine, also known as PIPES, is a chemical compound that is commonly used in scientific research. It is a derivative of piperazine and is widely used as a buffering agent in biological and biochemical experiments.
Mecanismo De Acción
1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine acts as a buffering agent by accepting or donating protons to maintain the pH of a solution. It has a pKa of 7.5, which means that it is an effective buffer at pH values close to this value. 1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine can also form complexes with metal ions, which makes it useful in the preparation of metalloproteins and metalloenzymes.
Biochemical and Physiological Effects:
1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has been shown to have minimal toxic effects on cells and tissues. It does not interfere with enzyme activity or protein structure, which makes it an ideal buffer for biochemical and biophysical experiments. 1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has also been shown to have minimal effects on the growth and viability of cells in culture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has several advantages over other buffering agents. It has a low UV absorbance, which makes it useful in experiments that require UV detection. 1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine is also stable over a wide range of temperatures and pH values, which makes it useful in experiments that require a stable buffer. However, 1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has some limitations. It is not effective as a buffer at pH values below 6.1 or above 7.5. Additionally, 1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has a relatively low solubility in water, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine. One area of research could be the development of new derivatives of 1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine that have improved solubility or buffering capacity. Another area of research could be the use of 1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine in the preparation of liposomes for drug delivery. Additionally, 1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine could be used in the preparation of new metalloproteins or metalloenzymes for use in biocatalysis or biosensing applications.
Aplicaciones Científicas De Investigación
1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine is widely used as a buffering agent in biological and biochemical experiments. It is used to maintain the pH of solutions in the range of 6.1 to 7.5. 1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine is also used in the preparation of electrophoresis buffers, cell culture media, and protein purification buffers. Additionally, 1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine is used in the preparation of liposomes, which are used to deliver drugs to specific cells in the body.
Propiedades
IUPAC Name |
1-(4-propan-2-ylphenyl)sulfonyl-4-thiophen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S3/c1-14(2)15-5-7-16(8-6-15)25(20,21)18-9-11-19(12-10-18)26(22,23)17-4-3-13-24-17/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDBDMRBIUWLRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(allyloxy)benzoyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4700343.png)
![2-[3-(4-chloro-3-ethylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4700344.png)
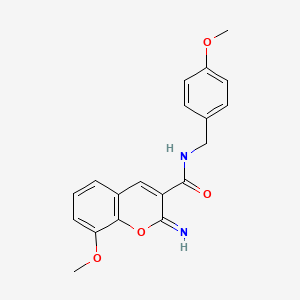
![N-{[(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B4700351.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate](/img/structure/B4700366.png)
![2-[4-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4700367.png)
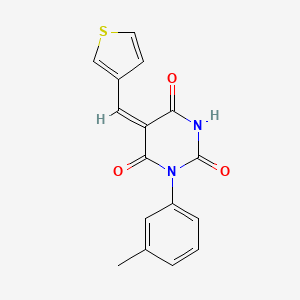
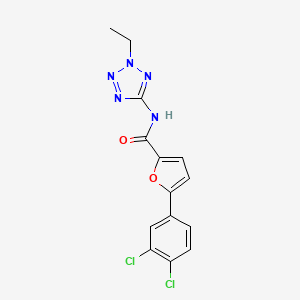
![3-{5-[(4-fluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4700377.png)
![N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-N,4-dimethylbenzenesulfonamide](/img/structure/B4700379.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(3-chlorobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4700381.png)
